2-Methoxy-2'-pyrrolidinomethyl benzophenone
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Overview
Description
2-Methoxy-2’-pyrrolidinomethyl benzophenone is a synthetic compound belonging to the class of benzophenone derivatives. It is known for its complex structure and versatile applications in various fields, including the polymer industry and cosmetics. This compound is often used as a photoinitiator and a UV filter, making it valuable in the production of polymers and cosmetic products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-2’-pyrrolidinomethyl benzophenone typically involves the reaction of benzophenone with 2-methoxy-2’-pyrrolidinomethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
In industrial settings, the production of 2-Methoxy-2’-pyrrolidinomethyl benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using techniques such as distillation or recrystallization to obtain the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-2’-pyrrolidinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or pyrrolidinomethyl groups are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted benzophenone derivatives.
Scientific Research Applications
2-Methoxy-2’-pyrrolidinomethyl benzophenone has diverse applications in scientific research:
Chemistry: Used as a photoinitiator in polymerization reactions, aiding in the formation of polymers with specific properties.
Biology: Employed in studies involving UV protection and photostability of biological samples.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of UV-resistant coatings, adhesives, and cosmetic products
Mechanism of Action
The mechanism of action of 2-Methoxy-2’-pyrrolidinomethyl benzophenone involves its ability to absorb UV light and undergo photochemical reactions. Upon exposure to UV light, the compound generates reactive species that initiate polymerization reactions or provide UV protection. The molecular targets include polymer chains and UV-sensitive molecules, and the pathways involve photochemical excitation and subsequent reactions .
Comparison with Similar Compounds
Similar Compounds
Benzophenone: A simpler derivative used as a photoinitiator and UV filter.
4-Methoxybenzophenone: Similar in structure but with a methoxy group at the para position.
2-Hydroxy-4-methoxybenzophenone: Known for its UV-absorbing properties and used in sunscreens.
Uniqueness
2-Methoxy-2’-pyrrolidinomethyl benzophenone stands out due to its unique combination of methoxy and pyrrolidinomethyl groups, which enhance its photoinitiating and UV-absorbing capabilities. This makes it more effective in applications requiring high photostability and efficient UV protection compared to its simpler counterparts .
Biological Activity
2-Methoxy-2'-pyrrolidinomethyl benzophenone (MPB) is a synthetic compound belonging to the benzophenone family, which has garnered attention for its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and antioxidant effects, supported by relevant research findings and case studies.
1. Antimicrobial Activity
Research has demonstrated that MPB exhibits significant antimicrobial properties against various pathogens. A study reported that benzophenone derivatives, including MPB, showed potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these compounds ranged from 8 to 32 µg/mL, indicating their potential as antimicrobial agents in pharmaceutical applications .
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 16 |
Escherichia coli | 32 |
Candida albicans | 8 |
2. Anti-inflammatory Effects
MPB has also been investigated for its anti-inflammatory properties. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The IC50 values for TNF-α inhibition were found to be around 159 nM, indicating a strong anti-inflammatory potential .
Case Study:
A study on the effects of MPB on RAW 264.7 macrophage cells demonstrated that treatment with MPB significantly reduced nitric oxide (NO) production in a dose-dependent manner, further supporting its role as an anti-inflammatory agent .
3. Antioxidant Activity
The antioxidant capacity of MPB was evaluated using DPPH radical scavenging assays. Results indicated that MPB effectively scavenged free radicals, with an IC50 value of approximately 20 µg/mL. This activity is crucial for protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders .
The biological activities of MPB can be attributed to several mechanisms:
- Antimicrobial Mechanism: The compound disrupts bacterial cell membranes and inhibits vital metabolic processes.
- Anti-inflammatory Mechanism: MPB modulates signaling pathways involved in inflammation, particularly by inhibiting NF-kB activation.
- Antioxidant Mechanism: It donates electrons to free radicals, neutralizing them and preventing oxidative damage.
Research Findings
Recent studies have highlighted the potential of MPB in therapeutic applications:
- A synthesis study explored various derivatives of benzophenones, including MPB, leading to compounds with enhanced biological activities .
- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the benzophenone scaffold could significantly enhance its biological efficacy .
Properties
IUPAC Name |
(2-methoxyphenyl)-[2-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-22-18-11-5-4-10-17(18)19(21)16-9-3-2-8-15(16)14-20-12-6-7-13-20/h2-5,8-11H,6-7,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPEUBFRAALBIIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=CC=C2CN3CCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00643633 |
Source
|
Record name | (2-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898774-11-3 |
Source
|
Record name | (2-Methoxyphenyl){2-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00643633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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